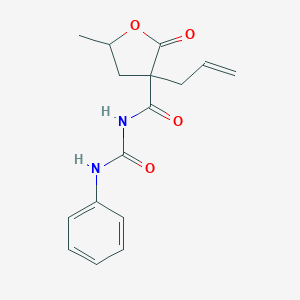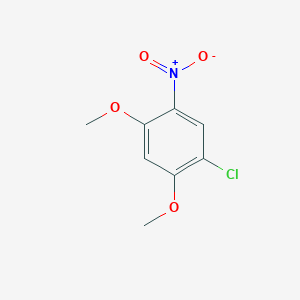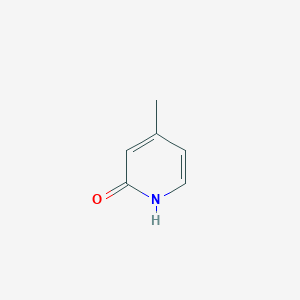![molecular formula C9H10N2 B087387 2,6-ジメチル-1H-ピロロ[2,3-b]ピリジン CAS No. 1255099-47-8](/img/structure/B87387.png)
2,6-ジメチル-1H-ピロロ[2,3-b]ピリジン
説明
Synthesis Analysis
- The synthesis of related pyridinol compounds involves strategies like low-temperature bromide-to-alcohol conversion and intramolecular Friedel-Crafts strategy. These methods yield compounds with antioxidant properties, as seen in a study by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Molecular Structure Analysis
- Structural characterization of pyrrole and pyridine derivatives has been carried out using techniques like X-ray diffraction and NMR spectroscopy. For instance, Şahin et al. (2010) used these methods to characterize 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).
Chemical Reactions and Properties
- The reactivities of various pyridinol compounds, including those similar to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have been explored. These compounds demonstrate significant antioxidant capabilities, as indicated by their reactions with peroxyl radicals in studies like those conducted by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Physical Properties Analysis
- Research by Zhang et al. (2005) on novel polyimides derived from pyridine compounds highlights the exceptional thermal and thermooxidative stability of these materials, indicating their potential for applications requiring high-temperature resistance (Zhang et al., 2005).
Chemical Properties Analysis
- The chemical properties of pyridine derivatives, particularly their solubility and electrochemical properties, have been a subject of study. For example, Yamanoi et al. (2015) investigated the chemical and electrochemical formation of oxidized forms of oligo(1-(N,N-dimethylamino)pyrrole)s, which are structurally related to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Yamanoi et al., 2015).
科学的研究の応用
FGFR阻害剤
“2,6-ジメチル-1H-ピロロ[2,3-b]ピリジン”誘導体は、FGFR1、2、および3に対して強力な活性を有することが報告されている . FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、それらを癌治療の有望な標的としている .
乳癌治療
in vitro研究により、これらの誘導体は4T1乳癌細胞の増殖を阻害し、アポトーシスを誘導することが示されている . これは、乳癌治療における潜在的な用途を示唆している .
細胞遊走および浸潤の阻害
これらの誘導体は、4T1細胞の遊走と浸潤を有意に阻害することが見出されている . これは、癌細胞の転移を防ぐために特に有用な可能性がある
将来の方向性
作用機序
Target of Action
The primary targets of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .
Mode of Action
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and others . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .
Result of Action
The inhibition of FGFRs by 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine leads to several molecular and cellular effects. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially make the compound a useful therapeutic agent in the treatment of diseases where FGFRs play a key role, such as various types of tumors .
特性
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBRNVWAHUQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612737 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255099-47-8 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















